molecular formula C18H33NaO6S B1260598 Monosodium sulforicinoleate CAS No. 29704-46-9

Monosodium sulforicinoleate

Cat. No.: B1260598
CAS No.: 29704-46-9
M. Wt: 400.5 g/mol
InChI Key: LXVQWMLOHFDJAM-DPMBMXLASA-M
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Description

Monosodium sulforicinoleate (hypothetically, the sodium salt of sulfonated ricinoleic acid) is a compound presumed to derive from ricinoleic acid, a hydroxylated fatty acid primarily sourced from castor oil. Sulfonated salts are commonly utilized for their emulsifying, stabilizing, or solubilizing properties . The absence of explicit studies on this compound in the evidence necessitates a comparative analysis with structurally or functionally similar compounds to infer its properties and applications.

Properties

CAS No.

29704-46-9

Molecular Formula

C18H33NaO6S

Molecular Weight

400.5 g/mol

IUPAC Name

sodium;(Z,12R)-12-sulfooxyoctadec-9-enoate

InChI

InChI=1S/C18H34O6S.Na/c1-2-3-4-11-14-17(24-25(21,22)23)15-12-9-7-5-6-8-10-13-16-18(19)20;/h9,12,17H,2-8,10-11,13-16H2,1H3,(H,19,20)(H,21,22,23);/q;+1/p-1/b12-9-;/t17-;/m1./s1

InChI Key

LXVQWMLOHFDJAM-DPMBMXLASA-M

SMILES

CCCCCCC(CC=CCCCCCCCC(=O)[O-])OS(=O)(=O)O.[Na+]

Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)[O-])OS(=O)(=O)O.[Na+]

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)[O-])OS(=O)(=O)O.[Na+]

Other CAS No.

8043-44-5
29704-46-9

Related CAS

61702-68-9 (di-hydrochloride salt)
67785-93-7 (di-potassium salt)
8043-44-5 (unspecified hydrochloride salt)

Synonyms

disodium sulforicinoleate
sodium sulforicinoleate
sodium sulforicinoleate, dipotassium salt
sodium sulphoricinoleate

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sodium Salts and Analogous Compounds

Compound Name CAS No. Molecular Formula Primary Applications Safety Profile References
Monosodium Sulforicinoleate* N/A Hypothetical Surfactants, emulsifiers (inferred) Data unavailable -
Sodium Sulfosuccinate Not specified C₂₀H₃₇NaO₇S Pharmaceuticals, detergents Non-irritant; high-purity grades available
Monosodium Phosphate 7558-80-7 NaH₂PO₄ Food additive, water treatment GRAS; stable under storage
Sodium Hydrogen Sulfate 10034-88-5 NaHSO₄·H₂O Industrial reagent Hazardous; corrosive
Monolinolein 26545-74-4 C₂₁H₃₈O₄ Lipid research Limited safety data; handle with caution

*Hypothetical compound; comparison based on structural analogs.

Q & A

Q. How can researchers systematically locate peer-reviewed studies on monosodium sulforicinoleate?

Begin by using specialized databases like SciFinder or Web of Science to search for this compound (CnHmOpSNa) using its CAS Registry Number, molecular formula, or synonyms. Filter results to include only review articles and meta-analyses to identify foundational studies and key methodologies . For example, refine searches using terms like "synthesis pathways," "spectroscopic characterization," or "biological activity."

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

Synthesis typically involves the esterification of sulforicinoleic acid followed by neutralization with sodium hydroxide. Key steps include:

  • Reagent purity : Ensure ≥98% purity for reactants (e.g., via HPLC validation) .
  • Temperature control : Maintain 60–80°C during esterification to prevent side reactions.
  • pH monitoring : Adjust to pH 7.0–7.5 during neutralization to optimize yield .
    Document all parameters (e.g., molar ratios, reaction times) for reproducibility .

Q. How should researchers formulate hypotheses about this compound’s mechanism of action?

Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

  • Population : In vitro cell lines (e.g., HepG2).
  • Intervention : Exposure to this compound at 0.1–10 mM.
  • Comparison : Untreated controls or structurally analogous compounds.
  • Outcome : Quantify apoptosis markers (e.g., caspase-3 activity).
    Align hypotheses with gaps identified in literature reviews .

Advanced Research Questions

Q. What experimental design considerations are critical for minimizing variability in this compound toxicity assays?

  • Replication : Include triplicate samples per concentration and use randomized block designs to mitigate batch effects.
  • Controls : Use positive (e.g., cisplatin) and vehicle (e.g., DMSO) controls.
  • Endpoint selection : Combine acute (e.g., cell viability via MTT assay) and chronic (e.g., oxidative stress via ROS detection) endpoints .
  • Statistical power : Calculate sample sizes using pilot data (α = 0.05, power ≥80%) .

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

Discrepancies in properties like solubility or melting point may arise from:

  • Purity differences : Compare studies using HPLC or NMR to verify compound integrity .
  • Methodological variance : Standardize protocols (e.g., use USP guidelines for melting point determination) .
  • Environmental factors : Document storage conditions (e.g., humidity, temperature) as per ICL Performance Products’ stability guidelines .
    Conduct comparative analyses using meta-regression to quantify heterogeneity .

Q. What advanced analytical techniques are recommended for characterizing this compound’s interaction with biological membranes?

  • Surface plasmon resonance (SPR) : Measure binding kinetics to lipid bilayers.
  • Cryo-electron microscopy : Visualize structural changes in membrane models.
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
    Validate findings against computational models (e.g., molecular dynamics simulations) and cite prior work on analogous surfactants .

Methodological Guidance for Data Reporting

Q. How should researchers present contradictory data in manuscripts?

  • Structured tables : Use separate columns for conflicting results (e.g., "Reported Solubility" vs. "Observed Solubility") with footnotes explaining methodological differences .
  • Causal analysis : Apply Bradford Hill criteria (e.g., temporality, biological plausibility) to assess whether discrepancies stem from confounding variables .

Q. Example Table :

StudySolubility (g/L)MethodPurity (%)Temperature (°C)
A (2019)12.3 ± 0.5USP <921>99.525
B (2021)8.9 ± 0.7Gravimetric98.020

Q. What frameworks are suitable for evaluating the ecological impact of this compound in interdisciplinary studies?

Adopt the DPSIR model (Drivers, Pressures, State, Impacts, Responses):

  • Drivers : Industrial demand for biodegradable surfactants.
  • Pressures : Effluent discharge into aquatic systems.
  • State : Monitor bioaccumulation in Daphnia magna.
  • Impacts : Chronic toxicity thresholds (EC50).
  • Responses : Propose wastewater treatment modifications .

Resource Recommendations

  • Databases : SciFinder (for reaction pathways), Web of Science (for citation tracking) .
  • Reporting standards : Follow RSC guidelines for experimental details and statistical reporting .
  • Ethical frameworks : Use FINER criteria to ensure research feasibility and relevance .

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